2-N,2-N'-dihydroxy-2-N-pyridin-2-ylethanediimidamide
Description
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and an ethanediimidamide moiety, which includes two imidamide groups. The presence of these functional groups makes the compound highly reactive and versatile for various chemical applications.
Properties
CAS No. |
135329-77-0 |
|---|---|
Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.182 |
IUPAC Name |
N-(2,2-diamino-1-nitrosoethenyl)-N-pyridin-2-ylhydroxylamine |
InChI |
InChI=1S/C7H9N5O2/c8-6(9)7(11-13)12(14)5-3-1-2-4-10-5/h1-4,14H,8-9H2 |
InChI Key |
OVTWAZSKWYASEM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N(C(=C(N)N)N=O)O |
Synonyms |
Ethanediimidamide, N,N-dihydroxy-N-2-pyridinyl-, (Z,Z)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide typically involves the reaction of 2-aminopyridine with acetophenones under oxidative conditions. A common method includes the use of a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired compound with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using ketoxime acetates and simple pyridines. These reactions are often catalyzed by copper(I) under mild conditions, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridines.
Reduction: Reduction reactions can convert the imidamide groups to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper(I) catalysts and aerobic conditions are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens and organometallic compounds are used under various conditions.
Major Products
Oxidation: Imidazo[1,2-a]pyridines.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrimidines: Aromatic heterocyclic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Imidazo[1,2-a]pyridines: Compounds with a fused imidazole and pyridine ring system.
Uniqueness
(1Z)-N~1~,N’~1~-Dihydroxy-N~1~-(2-pyridinyl)ethanediimidamide is unique due to its combination of a pyridine ring and ethanediimidamide moiety, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
